1-[2-(Cyclopentylmethoxy)acetyl]-3,3-dimethylpiperidine-2-carbonitrile
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Overview
Description
1-[2-(Cyclopentylmethoxy)acetyl]-3,3-dimethylpiperidine-2-carbonitrile is a synthetic organic compound with a complex structure. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in pharmaceuticals and organic synthesis. This compound is characterized by its unique combination of a piperidine ring, a cyclopentylmethoxy group, and a carbonitrile group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-[2-(Cyclopentylmethoxy)acetyl]-3,3-dimethylpiperidine-2-carbonitrile typically involves multiple steps, including the formation of the piperidine ring and the introduction of the cyclopentylmethoxy and carbonitrile groups. The synthetic route may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopentylmethoxy Group: This step may involve nucleophilic substitution reactions where a cyclopentylmethoxy group is introduced to the piperidine ring.
Addition of the Carbonitrile Group: This can be done through reactions such as cyanation, where a nitrile group is added to the molecule.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using catalysts and controlled reaction conditions to facilitate the process.
Chemical Reactions Analysis
1-[2-(Cyclopentylmethoxy)acetyl]-3,3-dimethylpiperidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(Cyclopentylmethoxy)acetyl]-3,3-dimethylpiperidine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Piperidine derivatives are often explored for their pharmacological properties, including potential therapeutic uses.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(Cyclopentylmethoxy)acetyl]-3,3-dimethylpiperidine-2-carbonitrile involves its interaction with specific molecular targets. The piperidine ring and the attached functional groups can interact with enzymes, receptors, or other proteins, influencing their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-[2-(Cyclopentylmethoxy)acetyl]-3,3-dimethylpiperidine-2-carbonitrile can be compared with other piperidine derivatives, such as:
1-[2-(Cyclohexylmethoxy)acetyl]-3,3-dimethylpiperidine-2-carbonitrile: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
1-[2-(Cyclopropylmethoxy)acetyl]-3,3-dimethylpiperidine-2-carbonitrile: Contains a cyclopropyl group, leading to different chemical properties and reactivity.
Properties
IUPAC Name |
1-[2-(cyclopentylmethoxy)acetyl]-3,3-dimethylpiperidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-16(2)8-5-9-18(14(16)10-17)15(19)12-20-11-13-6-3-4-7-13/h13-14H,3-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOKPTAFHVYIMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1C#N)C(=O)COCC2CCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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